Ethyl 2-(1,1-Difluoroethyl)-4-hydroxypyrimidine-5-carboxylate Ethyl 2-(1,1-Difluoroethyl)-4-hydroxypyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18361324
InChI: InChI=1S/C9H10F2N2O3/c1-3-16-7(15)5-4-12-8(9(2,10)11)13-6(5)14/h4H,3H2,1-2H3,(H,12,13,14)
SMILES:
Molecular Formula: C9H10F2N2O3
Molecular Weight: 232.18 g/mol

Ethyl 2-(1,1-Difluoroethyl)-4-hydroxypyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC18361324

Molecular Formula: C9H10F2N2O3

Molecular Weight: 232.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(1,1-Difluoroethyl)-4-hydroxypyrimidine-5-carboxylate -

Specification

Molecular Formula C9H10F2N2O3
Molecular Weight 232.18 g/mol
IUPAC Name ethyl 2-(1,1-difluoroethyl)-6-oxo-1H-pyrimidine-5-carboxylate
Standard InChI InChI=1S/C9H10F2N2O3/c1-3-16-7(15)5-4-12-8(9(2,10)11)13-6(5)14/h4H,3H2,1-2H3,(H,12,13,14)
Standard InChI Key MPHTXCCYJWFRFS-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN=C(NC1=O)C(C)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Ethyl 2-(1,1-Difluoroethyl)-4-hydroxypyrimidine-5-carboxylate has the molecular formula C₉H₁₀F₂N₂O₃ and a molecular weight of 232.18 g/mol . Its IUPAC name, ethyl 2-(1,1-difluoroethyl)-4-hydroxypyrimidine-5-carboxylate, reflects the esterified carboxylate group at position 5, a hydroxyl group at position 4, and a 1,1-difluoroethyl substituent at position 2 on the pyrimidine ring (Figure 1). The SMILES notation O=C(C1=CN=C(C(F)(F)C)N=C1O)OCC provides a precise spatial representation of its structure .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry Number2845127-23-1
Molecular FormulaC₉H₁₀F₂N₂O₃
Molecular Weight232.18 g/mol
Purity95%
MDL NumberMFCD34597280

Structural Analogs and Comparative Analysis

This compound belongs to the 4-hydroxypyrimidine-5-carboxylate family, which includes derivatives like ethyl 4-hydroxypyrimidine-5-carboxylate (CAS 4786-52-1) . The difluoroethyl group distinguishes it from non-fluorinated analogs, enhancing metabolic stability and lipophilicity—critical traits for drug permeability .

Table 2: Comparison with Related Pyrimidine Esters

CompoundCAS NumberMolecular FormulaKey Substituents
Ethyl 4-hydroxypyrimidine-5-carboxylate4786-52-1C₇H₈N₂O₃Hydroxyl at C4
Ethyl 2-hydroxypyrimidine-5-carboxylate95928-49-7C₇H₈N₂O₃Hydroxyl at C2
Target Compound2845127-23-1C₉H₁₀F₂N₂O₃1,1-Difluoroethyl at C2

Synthesis and Production

Synthetic Routes

While detailed synthetic protocols for Ethyl 2-(1,1-Difluoroethyl)-4-hydroxypyrimidine-5-carboxylate remain proprietary, its structure suggests a multi-step process involving:

  • Pyrimidine Ring Formation: Condensation of urea derivatives with β-keto esters to construct the pyrimidine core.

  • Fluorinated Substituent Introduction: Electrophilic fluorination or nucleophilic substitution to install the 1,1-difluoroethyl group .

  • Esterification: Reaction with ethanol under acidic or basic conditions to yield the ethyl carboxylate .

Patents on analogous pyrimidine derivatives (e.g., US20160009661A1) describe palladium-catalyzed cross-coupling and microwave-assisted synthesis, which may be adaptable for this compound .

Purification and Quality Control

Commercial batches exhibit 95% purity, with HPLC and NMR used for verification . Residual solvents and byproducts (e.g., unreacted fluorinating agents) are critical quality markers, though specific data remain undisclosed.

Applications in Pharmaceutical Research

Antiviral Drug Development

The compound’s fluorinated pyrimidine scaffold aligns with structural motifs in antiviral agents. For example, ethyl 4-hydroxypyrimidine-5-carboxylate derivatives are intermediates in synthesizing asunaprevir (BMS-650032), a hepatitis C virus (HCV) NS3 protease inhibitor . The difluoroethyl group may enhance binding affinity to viral proteases by mimicking transition-state geometries .

Kinase Inhibition

2,4-Pyrimidinediamine analogs, as described in US20160009661A1, demonstrate potent activity against tyrosine kinases implicated in cancer . Substitution at C2 with electron-withdrawing groups (e.g., difluoroethyl) could modulate kinase selectivity, though empirical data for this specific compound are pending.

Recent Research and Future Directions

2024–2025 Developments

  • Synthetic Methodology: Advances in continuous-flow chemistry (2024) enable safer handling of fluorinated intermediates, potentially streamlining production .

  • Drug Discovery: Molecular docking studies (2025) predict high affinity for SARS-CoV-2 main protease, though in vitro validation is ongoing .

Knowledge Gaps

  • Pharmacokinetics: Absorption, distribution, and excretion profiles remain uncharacterized.

  • Scale-Up Challenges: Batch-to-batch variability in fluorination efficiency requires optimization.

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